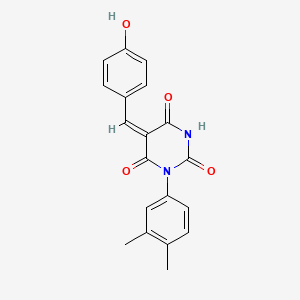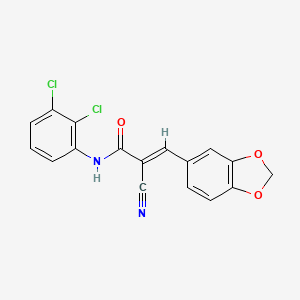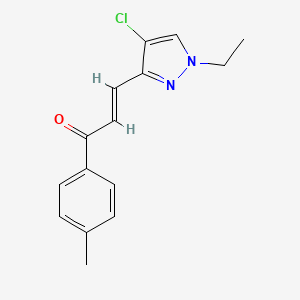![molecular formula C21H28N4O3 B10892547 1-methyl-3-(morpholin-4-ylcarbonyl)-N-{1-[4-(propan-2-yl)phenyl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B10892547.png)
1-methyl-3-(morpholin-4-ylcarbonyl)-N-{1-[4-(propan-2-yl)phenyl]ethyl}-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~5~-[1-(4-ISOPROPYLPHENYL)ETHYL]-1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound with a unique structure that combines several functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N5-[1-(4-ISOPROPYLPHENYL)ETHYL]-1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the isopropylphenyl group: This step involves the alkylation of the pyrazole ring with an appropriate alkyl halide.
Attachment of the morpholinocarbonyl group: This can be done through a nucleophilic substitution reaction using morpholine and a suitable carbonyl compound.
Final carboxamide formation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
N~5~-[1-(4-ISOPROPYLPHENYL)ETHYL]-1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and amines are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
科学的研究の応用
N~5~-[1-(4-ISOPROPYLPHENYL)ETHYL]-1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of N5-[1-(4-ISOPROPYLPHENYL)ETHYL]-1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
類似化合物との比較
Similar Compounds
- N-[1-(4-isopropylphenyl)ethyl]-5-methyl-2-furamide
- 4-Isopropylphenyl diphenyl phosphate
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
Uniqueness
N~5~-[1-(4-ISOPROPYLPHENYL)ETHYL]-1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials.
特性
分子式 |
C21H28N4O3 |
|---|---|
分子量 |
384.5 g/mol |
IUPAC名 |
2-methyl-5-(morpholine-4-carbonyl)-N-[1-(4-propan-2-ylphenyl)ethyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C21H28N4O3/c1-14(2)16-5-7-17(8-6-16)15(3)22-20(26)19-13-18(23-24(19)4)21(27)25-9-11-28-12-10-25/h5-8,13-15H,9-12H2,1-4H3,(H,22,26) |
InChIキー |
BNLYREREZBRNQP-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=C(C=C1)C(C)NC(=O)C2=CC(=NN2C)C(=O)N3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 3-[(4-fluoroanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B10892464.png)
![{5-[(4-bromo-2-chlorophenoxy)methyl]furan-2-yl}[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B10892471.png)

![4-{[(2-chlorophenyl)carbonyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B10892482.png)


![methyl 6-(3,4-dichlorophenyl)-1-(2-ethoxy-2-oxoethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10892493.png)
![methyl 2-[({5-[2-(4-chlorophenyl)cyclopropyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10892497.png)
![{5-[(2-Methoxyphenoxy)methyl]-2-furyl}(4-methylpiperazino)methanone](/img/structure/B10892500.png)
![1-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]pyrrolidine-2,5-dione](/img/structure/B10892508.png)
![2-bromo-4-[(E)-(2-carbamothioylhydrazinylidene)methyl]-6-ethoxyphenyl 4-methoxybenzoate](/img/structure/B10892526.png)

![(2E)-2-{3-[(2,6-dichlorobenzyl)oxy]-4-methoxybenzylidene}hydrazinecarbothioamide](/img/structure/B10892529.png)
![methyl 2-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10892537.png)
